7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-11-8-18(21)23-17-9-14(6-7-15(11)17)22-10-16(20)12-2-4-13(19)5-3-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWKVLTVCVWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976322 | |
| Record name | 7-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6085-81-0 | |
| Record name | 7-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known as a chromenone derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that contribute to its diverse biological effects, including antimicrobial and anticancer properties.
- Molecular Formula : C17H11ClO4
- Molecular Weight : 314.728 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorophenacyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions in solvents like acetone or dimethylformamide (DMF) .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds with a chromenone structure exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. Notably, the compound's ability to inhibit specific enzymes associated with cancer progression has been a focal point in research .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It can interact with specific receptors that regulate apoptotic pathways, leading to increased apoptosis in malignant cells.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The compound’s activity and properties can be contextualized against structurally related coumarin derivatives (Table 1):
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution, where a hydroxyl group on the coumarin core reacts with phenacyl bromide derivatives (e.g., 4-chlorophenacyl bromide) in the presence of a base like K₂CO₃. Solvents such as acetone or DMF are used at reflux temperatures (60–80°C). Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of coumarin to phenacyl bromide) and reaction time (6–12 hours). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral signatures confirm the compound’s identity?
- Methodology :
- ¹H/¹³C NMR : Key signals include the coumarin lactone carbonyl (δ ~160 ppm in ¹³C NMR), 4-methyl group (δ ~2.4 ppm in ¹H NMR), and 4-chlorophenyl protons (δ ~7.4–7.8 ppm).
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 404.846 (C₂₄H₁₇ClO₄) confirms the molecular formula.
- X-ray Crystallography : SHELXL software refines crystal structures, with π-π stacking interactions between aromatic rings (3.5–4.0 Å distances) .
Q. How is solubility optimized for biological assays, and which solvents are preferred?
- Methodology : The compound’s low aqueous solubility is addressed using DMSO as a stock solvent (10–20 mM). For in vitro assays, dilute in PBS or culture media (final DMSO <0.1%). Solubility is validated via HPLC-UV (C18 column, methanol/water mobile phase) to ensure no precipitation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across cancer cell lines)?
- Methodology :
- Standardized Assays : Use identical cell lines (e.g., MCF-7 breast cancer) and protocols (MTT assay, 48-hour exposure).
- Structural Confirmation : Verify compound purity (>95% via HPLC) to exclude impurities affecting activity.
- Substituent Analysis : Compare analogs (e.g., 8-methyl vs. 6-ethyl derivatives) to assess how substituent position impacts cytotoxicity. Contradictions may arise from differences in cell membrane permeability or target binding .
Q. How can computational modeling predict the compound’s mechanism of action, and what targets are prioritized?
- Methodology :
- Molecular Docking (AutoDock Vina) : Screen against kinases (e.g., EGFR, VEGFR) and apoptosis regulators (Bcl-2). The 4-chlorophenyl group shows high affinity for hydrophobic kinase pockets.
- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable target engagement.
- Experimental Validation : Correlate docking scores with enzymatic inhibition assays (e.g., ATPase activity) .
Q. What strategies improve selectivity to reduce off-target effects in therapeutic applications?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the oxoethoxy side chain, which are cleaved by tumor-specific enzymes.
- Structure-Activity Relationship (SAR) : Modify the 4-methyl group to bulkier substituents (e.g., tert-butyl) to sterically hinder non-specific interactions.
- In Silico Toxicity Screening (ADMET Predictor™) : Predict hepatotoxicity and plasma protein binding to guide structural tweaks .
Q. How do crystallographic data (e.g., π-π interactions) inform solid-state stability and formulation design?
- Methodology :
- Single-Crystal XRD : Resolve packing motifs; π-π interactions between coumarin and chlorophenyl rings enhance thermal stability (TGA shows decomposition >200°C).
- Formulation Stability Testing : Store crystalline powder at 25°C/60% RH for 6 months; monitor degradation via HPLC. High crystallinity reduces hygroscopicity and improves shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
